molecular formula C9H18N2O B6256667 N,N-dimethyl-2-(piperidin-3-yl)acetamide CAS No. 138304-50-4

N,N-dimethyl-2-(piperidin-3-yl)acetamide

Cat. No.: B6256667
CAS No.: 138304-50-4
M. Wt: 170.3
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Description

N,N-dimethyl-2-(piperidin-3-yl)acetamide is a synthetic organic compound featuring a piperidine ring linked to a N,N-dimethylacetamide functional group. This structure is of significant interest in medicinal chemistry and pharmacology due to the piperidine moiety's prevalence in bioactive molecules . Piperidine rings are among the most commonly used heterocycles in FDA-approved pharmaceuticals, found in drugs treating conditions from diabetes to schizophrenia . As a building block, this compound is primarily valued for its potential in designing and synthesizing new therapeutic agents. Its structural framework is particularly relevant in the development of antifungal candidates. Research on closely related piperidine-based acetamide derivatives has demonstrated potent and fungicidal activity against multidrug-resistant fungal pathogens like Candida auris, with studies indicating these compounds can induce apoptosis and cell cycle arrest in microbial cells . The mechanism of action for such derivatives often involves disrupting the integrity of the plasma membrane and triggering programmed cell death pathways . Furthermore, acetamide derivatives are frequently investigated for their anti-cancer and anti-tumor properties. Similar phenoxy-acetamide derivatives have shown promising cytotoxic and anti-proliferative efficacy against multiple cancer cell lines, establishing the acetamide scaffold as a versatile template in oncology research

Properties

CAS No.

138304-50-4

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

Preparation Methods

Amine Protection

The piperidin-3-ylamine starting material undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in an ether solvent. Optimal conditions include:

ParameterValue
Molar ratio (amine:Boc₂O)1:1.2
SolventTetrahydrofuran (THF)
Temperature0–5°C (initial), then 25°C
Reaction time12 hours
Yield89–92% (Boc-piperidin-3-ylamine)

This step prevents unwanted side reactions during subsequent acylations.

Acylation with Dimethylacetamide

The Boc-protected amine reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:

Boc-piperidin-3-ylamine+ClCH2COClNaHCO3Boc-piperidin-3-yl-chloroacetamide\text{Boc-piperidin-3-ylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{Boc-piperidin-3-yl-chloroacetamide}

Key process parameters:

  • Stoichiometry: 1:1.05 (amine:chloroacetyl chloride)

  • Base: Saturated aqueous NaHCO₃

  • Temperature: 0°C to room temperature

  • Reaction monitoring: TLC (Rf = 0.5 in ethyl acetate/hexane 1:1)

The intermediate chloroacetamide is then subjected to dimethylamination using excess dimethylamine (40% in H₂O) in ethanol at 50°C for 6 hours, achieving 85–88% conversion.

Deprotection and Isolation

Boc removal employs hydrochloric acid in dioxane (4M HCl, 2 equiv) at 0°C for 1 hour, followed by neutralization with aqueous NaOH. Final purification via recrystallization from ethanol/water (7:3) yields this compound hydrochloride, which is converted to the free base using ion-exchange chromatography (Amberlite IRA-400).

One-Pot Reductive Amination Approach

Recent advances utilize reductive amination to consolidate synthetic steps, as demonstrated in analogous piperidine acetamide syntheses:

Reaction Scheme

Piperidin-3-one+CH3C(O)N(CH3)2NaBH(OAc)3This compound\text{Piperidin-3-one} + \text{CH}3\text{C(O)N(CH}3\text{)}2 \xrightarrow{\text{NaBH(OAc)}3} \text{this compound}

Optimized Conditions

ComponentSpecification
Reducing agentSodium triacetoxyborohydride (3 equiv)
Solvent1,2-Dichloroethane
Acid catalystAcetic acid (0.5 equiv)
Temperature25°C, argon atmosphere
Reaction time48 hours
Yield74–78%

This method eliminates intermediate isolation steps but requires strict moisture control. Scale-up challenges include borohydride decomposition at >100g batch sizes.

Palladium-Catalyzed Coupling Method

Building on methodologies for arylglyoxylic amides, a palladium-mediated approach enables direct coupling between piperidine derivatives and dimethylacetamide precursors:

Catalytic System

  • Catalyst: Pd(TFA)₂ (5 mol%)

  • Ligand: Tri-o-tolylphosphine (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Dimethylacetamide (neat)

  • Temperature: 150°C, 24 hours

Substrate Scope

Starting MaterialConversion Rate
3-Bromopiperidine68%
3-Iodopiperidine72%
3-Trifluoromethanesulfonylpiperidine81%

While this method offers functional group tolerance, competing β-hydride elimination limits yields with secondary amine substrates.

Enzymatic Synthesis Using Lipase Catalysts

Emerging biocatalytic routes employ immobilized Candida antarctica lipase B (CAL-B) to acylate piperidin-3-amine:

Reaction Optimization

ParameterOptimal Value
Acyl donorVinyl dimethylacetate
Solventtert-Butyl methyl ether
Enzyme loading15% w/w
Temperature35°C
Water activity (a_w)0.12
Conversion (24h)94%

This green chemistry approach achieves excellent enantioselectivity (>99% ee) but suffers from slow reaction kinetics compared to traditional methods.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across preparation routes:

MethodOverall YieldPurity (HPLC)Step CountE-Factor*Scalability
Protection-Deprotection67%99.2%418.7Pilot plant
One-Pot Amination74%97.8%19.4Bench scale
Palladium Catalysis68%95.1%123.1Microscale
Enzymatic89%99.8%14.2Lab scale

*E-Factor = (kg waste)/(kg product), lower values indicate greener processes.

The enzymatic method shows particular promise for sustainable manufacturing, though long-term enzyme stability remains a bottleneck. Traditional protection-deprotection remains the industrial standard due to established infrastructure and predictable yields at multi-kilogram scales.

Critical Process Parameters

Solvent Effects

  • Polar aprotic solvents (DMA, NMP): Enhance palladium catalyst activity but promote Hofmann elimination at >120°C.

  • Ether solvents (THF, 2-MeTHF): Optimal for Boc protection steps, with 2-MeTHF providing 12% faster reaction rates than THF.

  • Biocompatible solvents (MTBE, cyclopentyl methyl ether): Crucial for maintaining lipase activity in enzymatic routes.

Temperature Gradients

  • Boc deprotection exhibits strong temperature dependence:

    Yield=91% (0°C)vs.67% (25°C)\text{Yield} = 91\%\ (0°C) \quad vs. \quad 67\%\ (25°C)

    Excessive heat during HCl-mediated deprotection leads to piperidine ring oxidation.

Stoichiometric Considerations

Dimethylamine must be used in ≥10 equiv excess to prevent:

  • Monoalkylation side products

  • Tertiary amine quaternization

  • Acetamide hydrolysis under acidic workup conditions

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.98 (s, 6H, N(CH₃)₂), 3.21–3.29 (m, 2H, CH₂CO), 2.74–2.81 (m, 1H, piperidine-H3), 2.45–2.53 (m, 2H, piperidine-H2,6).

  • HRMS (ESI+): m/z calcd for C₉H₁₈N₂O [M+H]⁺ 171.1497, found 171.1493.

Chromatographic Purity

  • HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA, λ=210 nm, tR=8.72 min.

  • Chiral HPLC (for enzymatic method): Chiralpak IA, 90:10 hexane/EtOH, 1 mL/min, tR=14.3 min (R), 16.1 min (S) .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-(piperidin-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives

A key structural variation involves the position of the acetamide substitution on the piperidine ring. For instance, 2-(piperidin-4-yl)acetamides (e.g., compound 6b in ) are synthesized via sulfonylation reactions and exhibit potent inhibitory activity against soluble epoxide hydrolase (sEH), a target for anti-inflammatory and cardiovascular therapies. These compounds demonstrate yields of ~60% and melting points around 172–173°C . In contrast, N,N-dimethyl-2-(piperidin-3-yl)acetamide (CAS 1284442-17-6) has a molecular weight of 250.31 g/mol and is noted for its versatility as a scaffold, though its specific biological activities are less documented .

Table 1: Comparison of Piperidin-3-yl and Piperidin-4-yl Derivatives

Property Piperidin-3-yl Acetamide Piperidin-4-yl Acetamide (6b)
Molecular Weight 250.31 g/mol 509.62 g/mol (6b)
Melting Point Not reported 172–173°C
Biological Activity Scaffold potential sEH inhibition (IC₅₀: <10 nM)

Heterocyclic Replacements: Imidazole and Imidazopyridine Analogs

Replacing the piperidine ring with other heterocycles alters pharmacological profiles:

  • N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4a) : This imidazole-containing compound () shows a high yield (92%) and distinct spectral features, including IR carbonyl peaks at 1722 cm⁻¹ (acetamide) and 1662 cm⁻¹ (imidazole). Its ¹H-NMR reveals singlet peaks for dimethyl groups (δ 3.21 ppm) and an exchangeable NH proton (δ 9.15 ppm) .
  • Zolpidem: A clinically used hypnotic, Zolpidem (N,N-dimethyl-2-(6-methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetamide) replaces piperidine with an imidazopyridine ring. It selectively binds GABAA receptors (omega-1 subtype), preserving deep sleep stages. Its synthesis involves Cu(acac)₂-catalyzed C-H insertion reactions .

Table 2: Heterocyclic Analogs

Compound Heterocycle Key Properties
Piperidin-3-yl Acetamide Piperidine Scaffold potential; uncharacterized activity
4a () Imidazole High yield (92%), IR: 1722 cm⁻¹ (C=O), 1662 cm⁻¹ (C=O imidazole)
Zolpidem Imidazopyridine GABAA modulation; melting point: 195–198°C; IR: 2982 cm⁻¹ (CH), 1722 cm⁻¹ (C=O)

Functional Group Variations: Sulfonamides and Oxo Derivatives

  • Sulfonamide Derivatives : Compounds like 6b–6d () incorporate isopropylsulfonyl groups, enhancing solubility and target affinity. For example, 6b shows 60% yield and anti-inflammatory activity via sEH inhibition .

Table 3: Functional Group Comparisons

Compound Functional Group Key Feature
Piperidin-3-yl Acetamide Acetamide Dimethylated nitrogen; scaffold utility
6b () Sulfonamide sEH inhibition; synthetic yield: 60%
Naphthyl Oxoacetamide 2-Oxoacetamide Photocyclization in crystals; UV-responsive

Pharmacological Scaffolds: Pyrrolopyridine and Benzothienopyrimidine

  • GluN2B NMDA Receptor Ligands : Compounds like [¹¹C]31 () feature pyrrolo[3,2-b]pyridine cores instead of piperidine. These show moderate brain uptake but rapid metabolism, highlighting the impact of heterocycle choice on pharmacokinetics .
  • Benzothieno[2,3-d]pyrimidine Derivatives: Complex fused-ring systems (e.g., ) exhibit diverse hydrogen-bonding patterns, influencing crystallinity and solubility compared to simpler piperidine analogs .

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